molecular formula C22H18N2O6S2 B11441724 2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B11441724
M. Wt: 470.5 g/mol
InChI Key: MYTQAPCGZVBHMB-UHFFFAOYSA-N
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Description

2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a combination of furan, phenylsulfonyl, oxazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan and phenylsulfonyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the sulfanyl group: This step often involves nucleophilic substitution reactions.

    Final coupling with N-(2-methoxyphenyl)acetamide: This can be done using coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity sets it apart from simpler furan or oxazole derivatives.

Properties

Molecular Formula

C22H18N2O6S2

Molecular Weight

470.5 g/mol

IUPAC Name

2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C22H18N2O6S2/c1-28-17-11-6-5-10-16(17)23-19(25)14-31-22-21(24-20(30-22)18-12-7-13-29-18)32(26,27)15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,23,25)

InChI Key

MYTQAPCGZVBHMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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